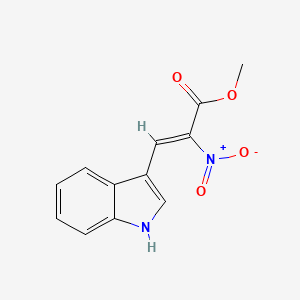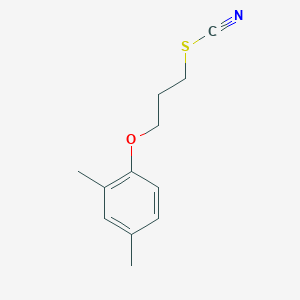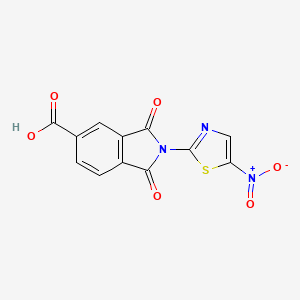![molecular formula C18H21N3O3 B5031175 3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B5031175.png)
3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide, also known as ABT-888, is a small molecule inhibitor that has shown promising results in cancer research. This compound belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which have emerged as a promising class of anticancer agents.
Mechanism of Action
3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide is a potent inhibitor of PARP, an enzyme that plays a key role in the repair of DNA damage. PARP inhibitors work by preventing the repair of single-strand DNA breaks, leading to the accumulation of double-strand DNA breaks and subsequent cell death. 3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide has been shown to selectively target cancer cells that have defects in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2 genes.
Biochemical and Physiological Effects:
3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has been well-tolerated in clinical trials, with manageable side effects such as nausea, vomiting, and fatigue. 3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide has been shown to have a dose-dependent effect on PARP inhibition, with higher doses leading to greater inhibition of PARP activity.
Advantages and Limitations for Lab Experiments
3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide has several advantages for use in lab experiments. The compound has a well-defined mechanism of action and has been extensively studied in preclinical models. 3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide has been shown to enhance the efficacy of other chemotherapeutic agents, making it a useful tool for combination studies. However, one limitation of 3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide is that it may not be effective in all cancer types, as some tumors may have alternative DNA repair pathways that can compensate for the inhibition of PARP.
Future Directions
There are several future directions for research on 3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide. One area of interest is the use of 3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide in combination with immune checkpoint inhibitors, which have shown promising results in cancer therapy. Another area of interest is the development of biomarkers that can predict response to PARP inhibitors, which could help identify patients who are most likely to benefit from treatment. Additionally, there is ongoing research on the development of second-generation PARP inhibitors that may have improved efficacy and selectivity.
Synthesis Methods
3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide is synthesized by a multistep process that involves the condensation of 3-methoxypropylamine with 3-nitrobenzoic acid to form 3-(3-nitrobenzamido)propylamine. This intermediate is then reduced to 3-(3-aminobenzamido)propylamine, which is further reacted with aniline-4-carboxylic acid to form the final product, 3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide.
Scientific Research Applications
3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide has been extensively studied for its potential use in cancer therapy. The compound has shown promising results in preclinical studies as a single agent or in combination with other chemotherapeutic agents. 3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide has been shown to enhance the efficacy of DNA-damaging agents such as ionizing radiation, cisplatin, and temozolomide, by inhibiting the repair of DNA damage.
properties
IUPAC Name |
N-(3-methoxypropyl)-3-(phenylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-12-6-11-19-17(22)14-7-5-10-16(13-14)21-18(23)20-15-8-3-2-4-9-15/h2-5,7-10,13H,6,11-12H2,1H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGOZZJQDFVYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-methoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5031105.png)



![(3,4-dimethoxybenzyl){2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}amine](/img/structure/B5031143.png)
![methyl 2-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5031156.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5031159.png)
![2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5031162.png)
![3-methyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5031169.png)
![2-(4-methylphenyl)-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5031181.png)
![2-(methylthio)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5031185.png)
![3-(benzylthio)-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5031192.png)

